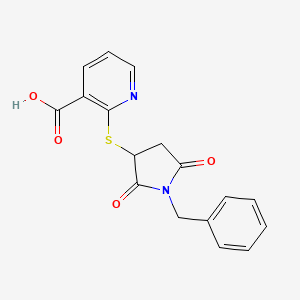

2-((1-Benzyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

説明

2-((1-Benzyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a heterocyclic compound featuring a nicotinic acid backbone linked via a thioether bridge to a 1-benzyl-2,5-dioxopyrrolidin-3-yl moiety. This structure combines the electron-withdrawing properties of the dioxopyrrolidine ring with the aromatic benzyl group and the acidic functionality of nicotinic acid.

The synthesis of analogous compounds (e.g., thio-linked triazole derivatives) typically involves nucleophilic substitution reactions between thiol-containing intermediates and halogenated carboxylic acids or esters under basic conditions . Characterization methods such as IR spectroscopy, NMR, and chromatography-mass spectrometry are standard for verifying structural integrity and purity .

特性

IUPAC Name |

2-(1-benzyl-2,5-dioxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4S/c20-14-9-13(24-15-12(17(22)23)7-4-8-18-15)16(21)19(14)10-11-5-2-1-3-6-11/h1-8,13H,9-10H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMZKTOCCJMFDQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)CC2=CC=CC=C2)SC3=C(C=CC=N3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Benzyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid typically involves the following steps:

Formation of the Pyrrolidinone Ring: The starting material, benzylamine, undergoes a cyclization reaction with succinic anhydride to form 1-benzyl-2,5-dioxopyrrolidin-3-yl.

Thioether Formation: The pyrrolidinone intermediate is then reacted with thiol-containing nicotinic acid under appropriate conditions to form the thioether linkage.

The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.

化学反応の分析

Types of Reactions

2-((1-Benzyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Hydroxyl derivatives of the pyrrolidinone ring.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

2-((1-Benzyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

作用機序

The mechanism of action of 2-((1-Benzyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence cellular signaling pathways and metabolic processes .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues

2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)nicotinic acid (CAS: 830345-10-3) Key Difference: The benzyl group in the target compound is replaced by an o-tolyl (ortho-methylphenyl) substituent.

2-((4-Phenyl-5-(((5-Phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic Acid Key Differences:

- The dioxopyrrolidine ring is replaced by a triazole-thiadiazole hybrid scaffold.

- The nicotinic acid moiety is substituted with ethanoic acid. Implications:

- The triazole-thiadiazole system introduces additional hydrogen-bonding sites and rigidity, which may influence molecular recognition .

- Ethanoic acid (vs. nicotinic acid) reduces aromaticity and alters acidity (pKa), impacting solubility and reactivity .

Research Findings and Discussion

- Structural Flexibility vs. Activity : The benzyl group in the target compound may enhance lipophilicity compared to o-tolyl or triazole-thiadiazole systems, favoring membrane permeability in drug design.

- Acidic Moieties: Nicotinic acid’s conjugated aromatic system (vs. ethanoic acid) could improve binding to metal ions or charged residues in proteins .

- Synthetic Challenges : The dioxopyrrolidine ring’s electron-deficient nature may complicate nucleophilic reactions, requiring optimized conditions (e.g., controlled pH or catalysts).

生物活性

2-((1-Benzyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticonvulsant properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been primarily explored in relation to its anticonvulsant effects. Research indicates that compounds with similar structures exhibit significant activity against various seizure models.

Anticonvulsant Activity

-

Mechanism of Action :

- The compound is believed to act by modulating neurotransmitter systems involved in seizure activity, particularly through interactions with GABAergic and glutamatergic pathways.

- In studies, it has shown efficacy in models such as the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazole (s.c. PTZ) test, which are standard tests for evaluating anticonvulsant properties in animal models .

-

Case Studies :

- A study highlighted the synthesis and evaluation of hybrid molecules that include components similar to this compound. These hybrids demonstrated broad-spectrum anticonvulsant activity across several preclinical seizure models, suggesting that modifications to the pyrrolidine structure can enhance efficacy .

- Another investigation focused on the pharmacological profile of N-benzyl derivatives, revealing that certain modifications led to improved anticonvulsant activity compared to traditional antiepileptic drugs .

Data Tables

Pharmacological Evaluation

The pharmacological evaluation of this compound indicates a favorable safety profile with minimal toxicity observed in acute neurological tests such as the rotarod test . This suggests a promising therapeutic window for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。